molecular formula C19H17N5OS B237857 4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B237857
M. Wt: 363.4 g/mol
InChI Key: MDCJLVPHCVSGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a compound that has gained the attention of researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been shown to induce the expression of certain genes involved in apoptosis.
Biochemical and physiological effects:
Studies have shown that 4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is its potential anti-tumor activity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in other areas of research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are a number of future directions for research involving 4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Additionally, it may be useful to explore its potential applications in other areas of research, such as inflammation and oxidative stress. Finally, it may be useful to investigate the potential of this compound as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of 4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-(6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzoic acid with isopropyl chloroformate in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

4-propan-2-yl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5OS/c1-12(2)13-3-5-14(6-4-13)17(25)21-16-9-7-15(8-10-16)18-23-24-11-20-22-19(24)26-18/h3-12H,1-2H3,(H,21,25)

InChI Key

MDCJLVPHCVSGLD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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